(2-hydroxy-8-methylquinolin-3-yl)methyl pivalate
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Description
The compound “(2-hydroxy-8-methylquinolin-3-yl)methyl pivalate” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a 2-hydroxy group (an alcohol), a methyl group at the 8th position, and a pivalate ester attached to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline ring, followed by functionalization to introduce the hydroxy, methyl, and pivalate groups. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be based on the quinoline backbone, which is a fused ring structure containing a benzene ring and a pyridine ring. The hydroxy, methyl, and pivalate groups would be attached at the specified positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The hydroxy group might be involved in condensation or substitution reactions. The methyl group could potentially undergo reactions typical of alkanes, and the pivalate ester could participate in ester hydrolysis or transesterification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, the presence of an ester could influence its solubility in organic solvents .Mechanism of Action
Target of Action
It’s known that quinoline derivatives, such as this compound, often exhibit antimicrobial activity . They can interact with various bacterial species, including Clostridium perfringens and Escherichia coli .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
It’s known that the equilibrium of bacterial microbiota in the human intestine can be influenced by such compounds . Disruption of this equilibrium can lead to gastrointestinal diseases .
Pharmacokinetics
It’s known that the methyl ester of pivalic acid, a component of this compound, is resistant to hydrolysis . This resistance could potentially impact the bioavailability of the compound.
Result of Action
Quinoline derivatives are known to exhibit antimicrobial activity . They can inhibit the growth of various bacterial species, potentially leading to their death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-hydroxy-8-methylquinolin-3-yl)methyl pivalate. For instance, the survival of bacterial microbiota in the human intestine, a potential target of this compound, is largely dependent on the equilibrium it can establish with its environment .
Future Directions
The study and application of quinoline derivatives are active areas of research, particularly in medicinal chemistry, due to their wide range of biological activities. Future research on “(2-hydroxy-8-methylquinolin-3-yl)methyl pivalate” could explore its potential biological activities and applications .
Properties
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10-6-5-7-11-8-12(14(18)17-13(10)11)9-20-15(19)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESWMIYNXGHAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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